molecular formula C9H19NO3 B8332249 2-Hydroxyethyl 1-Hexylcarbamate

2-Hydroxyethyl 1-Hexylcarbamate

Cat. No.: B8332249
M. Wt: 189.25 g/mol
InChI Key: ZCKPEIFJDUUWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyethyl 1-Hexylcarbamate is a useful research compound. Its molecular formula is C9H19NO3 and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

2-hydroxyethyl N-hexylcarbamate

InChI

InChI=1S/C9H19NO3/c1-2-3-4-5-6-10-9(12)13-8-7-11/h11H,2-8H2,1H3,(H,10,12)

InChI Key

ZCKPEIFJDUUWCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)OCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-hexylamine (8.8 g, 100 mmole) and ethylene carbonate (10.12 g, 100 mmole) was mixed into a solution, and the solution is then further heated to 70° C. After reacting for 5 hours, the product was purified by vacuum distillation (128-130° C./0.05 mmHg) to form 2-hydroxyethyl N-hexyl-carbamate (compound I), 15.1 g (yield: 80%), which is an achromatic oily liquid. 2-hydroxyethyl N-hexyl-carbamate (compound I, 4.73 g, 25 mmole), benzaldehyde dimethylacetal (3.79 g, 25 mmole), and a catalyst of p-toulenesulfonic acid (0.05g) are mixed. Thus, the mixed solution was gradually heated to 160° C. and then reacted for 2 hours. Methanol formed in the period is then removed. Thereafter, the mixed solution was processed by vacuum distillation (0.01 mmHg) and heated to 200° C. A thermally decomposable polymer (A) (poly(N,O)acetal, PA) 5.5 g (yield: 65%) was obtained after 2 hours, which is a highly viscous oily constituent with orange-red color. Referring to the reaction formula below, the synthesis procedure of the thermally decomposable polymer (A) is shown below:
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
10.12 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

90.7 grams (1.03 moles) of ethylene carbonate were placed in a flask, melted and stirred at about 50° C. 104.2 grams (1.03 moles) of n-hexylamine were then added drop wise over a 11/2 hour period to the flask at a rate sufficient to maintain the flask contents at 60° to 70° C. The flask contents were held at 80° C. for an additional 51/2 hours and then allowed to cool overnight. Infrared and NMR analyses of the resultant product were consistent with the proposed structure.
Quantity
90.7 g
Type
reactant
Reaction Step One
Quantity
104.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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